molecular formula C23H20FN5O2S B2586214 1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide CAS No. 1112398-53-4

1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide

Cat. No. B2586214
M. Wt: 449.5
InChI Key: FKZPPTKBMTUXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O2S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Met kinase Inhibition for Cancer Treatment

One study describes the discovery of a Met kinase inhibitor, a compound with structural similarities, showing promise in cancer treatment due to its selectivity and efficacy in inhibiting tumor growth in vivo. This research highlights the potential of such compounds in developing new cancer therapies (Schroeder et al., 2009).

Synthetic Utility in Heterocyclic Chemistry

Another study explores the synthetic utility of enaminoester moieties in constructing a variety of new heterocyclic systems, demonstrating the compound's potential applications in synthesizing diverse heterocyclic derivatives for medicinal chemistry applications (Madkour et al., 2010).

Antimicrobial Activity

Research on 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones revealed antistaphylococcal activity, suggesting potential applications of related compounds in developing new antimicrobial agents (Kostenko et al., 2008).

Anti-angiogenic and DNA Cleavage Studies

A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating the therapeutic potential of such compounds in cancer treatment by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).

Inhibitory Activity Against Mycobacterium Tuberculosis

A study focusing on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors underscores the compound's potential in addressing tuberculosis through targeted inhibition of bacterial enzymes (Jeankumar et al., 2013).

properties

IUPAC Name

3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c1-2-15-6-3-4-9-19(15)26-21(30)14-32-23-28-27-20-11-10-16(13-29(20)23)22(31)25-18-8-5-7-17(24)12-18/h3-13H,2,14H2,1H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZPPTKBMTUXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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